molecular formula C16H25NO2 B14198687 Methyl (3S)-3-[methyl(phenyl)amino]octanoate CAS No. 833453-85-3

Methyl (3S)-3-[methyl(phenyl)amino]octanoate

Cat. No.: B14198687
CAS No.: 833453-85-3
M. Wt: 263.37 g/mol
InChI Key: NVPQEZOVLVVHCV-HNNXBMFYSA-N
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Description

Methyl (3S)-3-[methyl(phenyl)amino]octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an octanoic acid backbone, with a phenyl group and a methylamino group attached to the third carbon atom in the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-[methyl(phenyl)amino]octanoate typically involves the esterification of (3S)-3-[methyl(phenyl)amino]octanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(3S)-3-[methyl(phenyl)amino]octanoic acid+methanolacid catalystMethyl (3S)-3-[methyl(phenyl)amino]octanoate+water\text{(3S)-3-[methyl(phenyl)amino]octanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (3S)-3-[methyl(phenyl)amino]octanoic acid+methanolacid catalyst​Methyl (3S)-3-[methyl(phenyl)amino]octanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-[methyl(phenyl)amino]octanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: (3S)-3-[methyl(phenyl)amino]octanoic acid and methanol.

    Reduction: (3S)-3-[methyl(phenyl)amino]octanol.

    Substitution: (3S)-3-[methyl(phenyl)amino]octanamide.

Scientific Research Applications

Methyl (3S)-3-[methyl(phenyl)amino]octanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-[methyl(phenyl)amino]octanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyl and methylamino groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-[methyl(phenyl)amino]hexanoate: Similar structure but with a shorter carbon chain.

    Methyl (3S)-3-[methyl(phenyl)amino]decanoate: Similar structure but with a longer carbon chain.

    Ethyl (3S)-3-[methyl(phenyl)amino]octanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (3S)-3-[methyl(phenyl)amino]octanoate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the phenyl and methylamino groups can enhance its binding affinity and specificity compared to similar compounds.

Properties

CAS No.

833453-85-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

methyl (3S)-3-(N-methylanilino)octanoate

InChI

InChI=1S/C16H25NO2/c1-4-5-7-12-15(13-16(18)19-3)17(2)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3/t15-/m0/s1

InChI Key

NVPQEZOVLVVHCV-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@@H](CC(=O)OC)N(C)C1=CC=CC=C1

Canonical SMILES

CCCCCC(CC(=O)OC)N(C)C1=CC=CC=C1

Origin of Product

United States

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